

Technical Support Center: Thulium-170 Source Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thulium-170*

Cat. No.: *B1219096*

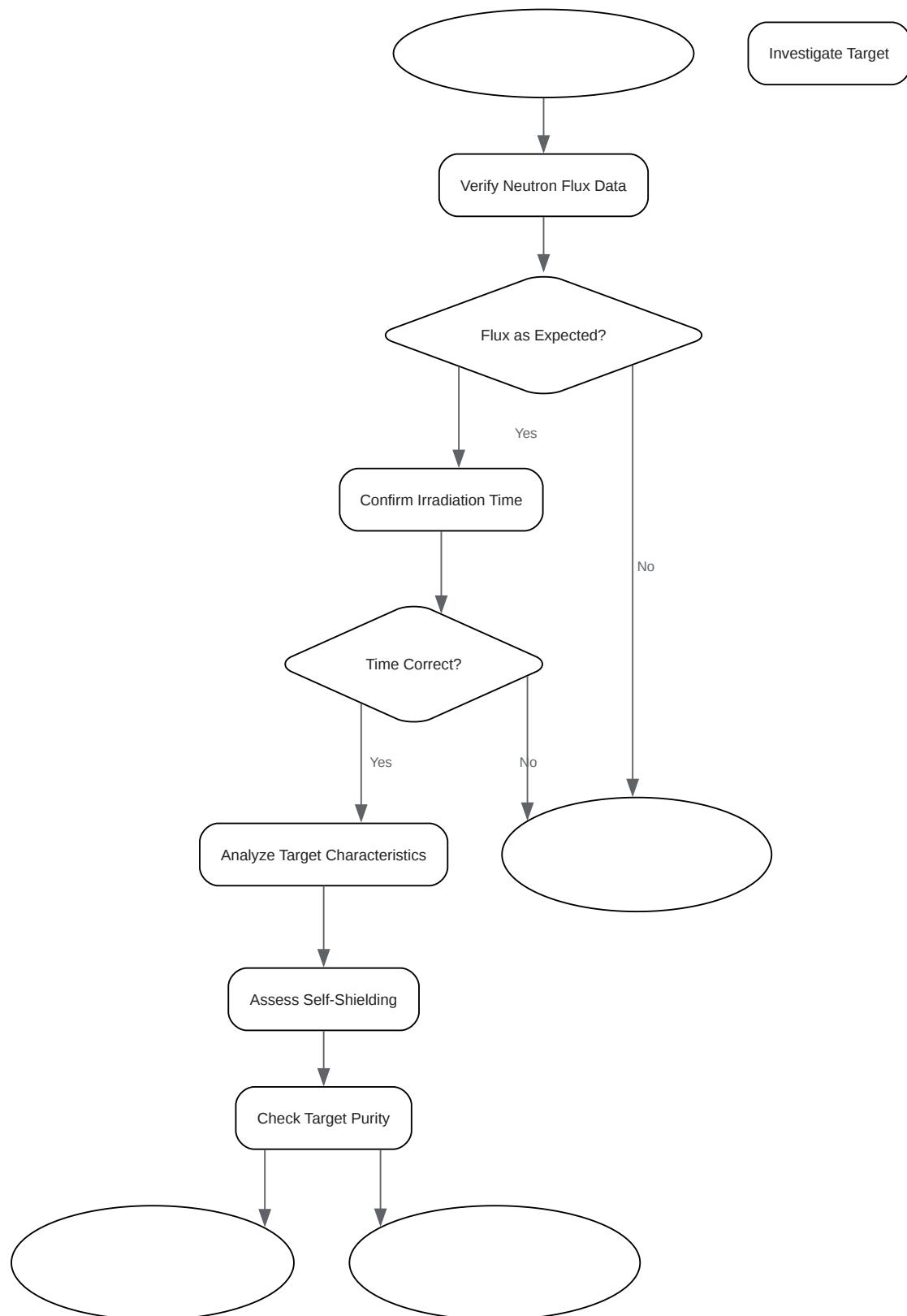
[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Thulium-170** (^{170}Tm).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of ^{170}Tm sources.

Issue 1: Lower than Expected ^{170}Tm Yield


Q: My ^{170}Tm activity is significantly lower than calculated. What are the potential causes and how can I investigate this?

A: A lower than expected yield of ^{170}Tm is a common issue that can often be traced back to the irradiation conditions or the target material itself.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Inaccurate Neutron Flux Information	<ol style="list-style-type: none">1. Verify the neutron flux spectrum and density at the specific irradiation position. Neutron flux can vary significantly within a reactor core.[1]2. Use activation monitors with well-characterized neutron cross-sections (e.g., cobalt or gold foils) alongside your thulium target to get an accurate measurement of the thermal neutron flux.[2]
Incorrect Irradiation Time	<ol style="list-style-type: none">1. Double-check the total irradiation time and ensure there were no unscheduled reactor shutdowns.2. For a given flux, the activity of ^{170}Tm will approach a saturation point. Extending irradiation time beyond 2-3 half-lives (approx. 250-400 days) will result in diminishing returns.
Neutron Self-Shielding	<ol style="list-style-type: none">1. If using a thick or dense thulium target, the outer layers of the target can absorb neutrons, reducing the flux that reaches the inner parts of the target.[3]2. Consider using thinner targets, targets with a different geometry (e.g., foils or wires instead of pellets), or mixing thulium oxide with a low atomic weight diluent like graphite to reduce this effect.
Impure Target Material	<ol style="list-style-type: none">1. Impurities in the thulium target can compete for neutrons, reducing the activation of ^{169}Tm.2. Analyze the target material for neutron-absorbing impurities before irradiation.

A logical workflow for troubleshooting low yield is as follows:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low ^{170}Tm yield.

Issue 2: Presence of Radionuclidic Impurities

Q: My gamma spectrum shows unexpected peaks. How do I identify and manage radionuclidic impurities?

A: Radionuclidic impurities can arise from the activation of isotopes other than ^{169}Tm present in the target material or from secondary neutron capture reactions. The most common radionuclidic impurity in ^{170}Tm production is Thulium-171 (^{171}Tm).[\[3\]](#)

Identification and Management of Impurities:

Impurity	Identification Method	Management Strategy
Thulium-171 (^{171}Tm)	^{171}Tm has a longer half-life (1.92 years) than ^{170}Tm and decays by beta emission. It can be identified through gamma spectroscopy by its characteristic gamma rays, although at low energies. The presence of ^{171}Tm can alter the expected radiation dose and spectrum. [1] [3]	Since ^{171}Tm is an isotope of thulium, it cannot be chemically separated from ^{170}Tm . Control is achieved by: 1. Using high-purity ^{169}Tm target material. 2. Optimizing irradiation time and neutron flux to minimize the $^{170}\text{Tm}(n,\gamma)^{171}\text{Tm}$ reaction.
Other Metallic Impurities	Activation of metallic impurities (e.g., tantalum, erbium) in the thulium target can produce other radioisotopes. [4] These are identified by their unique gamma signatures in a gamma spectrum.	1. Use the highest purity thulium target material available. 2. Perform elemental analysis of the target material before irradiation to identify potential impurities. 3. If impurities are present, chemical separation may be necessary after dissolution of the target.

Issue 3: Low Specific Activity

Q: The specific activity of my ^{170}Tm is too low for my application. How can it be increased?

A: Specific activity (activity per unit mass) is a critical parameter, especially for medical applications. For reactor-produced radionuclides like ^{170}Tm , achieving high specific activity can be challenging as the product is not carrier-free.

Methods to Increase Specific Activity:

Factor	Action
Neutron Flux	Irradiate the target in a reactor with the highest possible thermal neutron flux. Specific activity is directly proportional to the neutron flux. [5] [6]
Irradiation Duration	Increase the irradiation time. The specific activity will increase with time until it approaches saturation. [5]
Target Mass	Use the minimum amount of target material necessary for the desired activity. This reduces the amount of stable ^{169}Tm carrier in the final product.
Enriched Target	While natural thulium is 100% ^{169}Tm , ensuring the highest purity of the target material is crucial.

^{170}Tm Specific Activity Data:

Neutron Flux ($\text{n}\cdot\text{cm}^{-2}\cdot\text{s}^{-1}$)	Irradiation Time	Achieved Specific Activity	Reference
7×10^{13}	60 days	173 Ci/g (6.41 TBq/g)	[5]
9.3×10^{14}	~17-90 days	Varies (see source for details)	[1]
3×10^{13}	30 days	Varies (see source for details)	[1]

Issue 4: Source Integrity and Leakage

Q: How do I ensure my sealed ^{170}Tm source is not leaking?

A: The integrity of a sealed radioactive source is paramount to prevent contamination and ensure safety.[\[7\]](#)[\[8\]](#) Regular leak testing is a regulatory requirement.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Leak Testing Procedure:

A wipe test is the most common method for detecting leakage from a sealed source. The test should be capable of detecting the presence of 185 Bq (0.005 μCi) of removable contamination.

Steps:

- Prepare a wipe sample (e.g., a cotton swab or filter paper) moistened with ethanol or deionized water.
- Carefully wipe the external surfaces of the sealed source, paying close attention to any seams or welds.
- Analyze the wipe sample using a sensitive radiation detector (e.g., a well-type NaI(Tl) scintillation counter or a liquid scintillation counter) calibrated for ^{170}Tm .
- If the removable contamination exceeds 185 Bq (0.005 μCi), the source is considered to be leaking. It must be immediately withdrawn from use, properly stored, and reported according to regulatory protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary production route for ^{170}Tm ? A1: ^{170}Tm is produced by the neutron capture reaction $^{169}\text{Tm}(\text{n},\gamma)^{170}\text{Tm}$. The target material is typically high-purity thulium oxide (Tm_2O_3) or thulium metal, which is irradiated in a nuclear reactor.[\[12\]](#) Natural thulium consists of 100% stable ^{169}Tm , making it an ideal target.[\[2\]](#)

Q2: What are the main decay characteristics of ^{170}Tm ? A2: ^{170}Tm has a half-life of 128.6 days. It primarily decays via beta emission (99.87%) to stable Ytterbium-170 (^{170}Yb). It also has a minor decay branch by electron capture (0.13%) to stable Erbium-170 (^{170}Er). The beta decay has a maximum energy of 0.968 MeV. A prominent gamma-ray is emitted at 84.25 keV.[\[13\]](#)

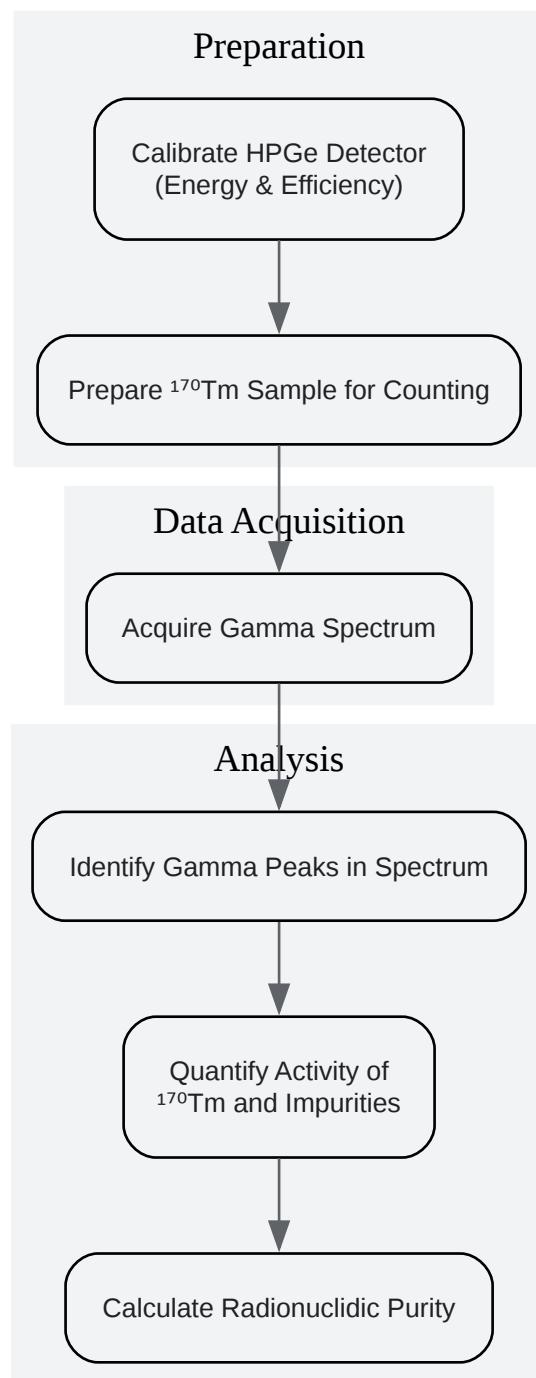
Q3: What is "radionuclidian purity" and why is it important? A3: Radionuclidian purity is the proportion of the total radioactivity that is present in the form of the desired radionuclide (^{170}Tm).^{[14][15]} It is crucial because radionuclidian impurities can deliver an unnecessary radiation dose to the patient or interfere with the intended application.^{[15][16]}

Q4: What is "chemical purity" in the context of ^{170}Tm production? A4: Chemical purity refers to the proportion of the material that is in the desired chemical form. Chemical impurities are non-radioactive substances that may be present, originating from the target material or the processing steps. These impurities can be toxic or interfere with subsequent radiolabeling procedures.

Q5: What are the key quality control tests for a ^{170}Tm source? A5: The key quality control tests include:

- Activity Measurement: To confirm the total radioactivity of the source.
- Radionuclidian Purity: To identify and quantify any radioactive impurities using gamma spectroscopy.^[16]
- Chemical Purity: To identify and quantify non-radioactive impurities.
- Leak Testing: For sealed sources, to ensure no radioactive material is escaping.^{[9][10][11]}

Experimental Protocols


Protocol 1: Determination of Radionuclidian Purity by Gamma Spectroscopy

Objective: To identify and quantify gamma-emitting radionuclidian impurities in a ^{170}Tm sample.

Methodology:

- System Calibration: Calibrate a high-purity germanium (HPGe) detector for energy and efficiency using certified radionuclide standards covering a range of energies, including one close to the 84.25 keV peak of ^{170}Tm .
- Sample Preparation: Place the ^{170}Tm source in a reproducible geometric position at a suitable distance from the detector to ensure the dead time is acceptable (typically <10%).

- Data Acquisition: Acquire a gamma-ray spectrum for a sufficient duration to obtain good counting statistics for both the main ^{170}Tm peak and any potential impurity peaks.
- Spectrum Analysis:
 - Identify the prominent gamma peak of ^{170}Tm at 84.25 keV.[\[13\]](#)
 - Search for other gamma peaks in the spectrum that do not belong to ^{170}Tm or its decay products.
 - Identify potential impurities by their characteristic gamma-ray energies (e.g., from activated impurities in the target material).
- Purity Calculation: Calculate the activity of each identified impurity and express it as a percentage of the total ^{170}Tm activity. The radionuclidic purity is then (100% - % of impurities).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. Study of the $^{169}\text{Tm}(n, \gamma)$ reaction using DANCE facility at LAN-SCE [inis.iaea.org]
- 3. osti.gov [osti.gov]
- 4. crpa-acrp.ca [crpa-acrp.ca]
- 5. Radiolabeling, stability studies, and pharmacokinetic evaluation of thulium-170-labeled acyclic and cyclic polyaminopolyphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Contamination of an engineering facility due to damaged Tm-170 radiography source - OTHEA - RELIR [relir.cepn.asso.fr]
- 8. openmedscience.com [openmedscience.com]
- 9. Leak Testing and Inventorying of Sealed Sources SOP | Environmental Health & Safety [ehs.missouri.edu]
- 10. d2vxd53ymoe6ju.cloudfront.net [d2vxd53ymoe6ju.cloudfront.net]
- 11. nrc.gov [nrc.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thulium-170 - Wikipedia [en.wikipedia.org]
- 14. jsnm.org [jsnm.org]
- 15. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 16. pharmacyce.unm.edu [pharmacyce.unm.edu]
- To cite this document: BenchChem. [Technical Support Center: Thulium-170 Source Production]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219096#troubleshooting-issues-in-thulium-170-source-production>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com